2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-[(5-fluoro-1,3-benzothiazol-2-yl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN4OS3/c27-18-11-12-20-19(13-18)28-23(34-20)15-33-26-31-30-22(32-26)14-21-24(16-7-3-1-4-8-16)29-25(35-21)17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYUUVIDOORQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=NC6=C(S5)C=CC(=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that 2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been identified.
Cellular Effects
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole represents a novel structure combining various heterocyclic moieties known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.56 g/mol. The structure integrates thiazole and oxadiazole rings, which are known for their diverse pharmacological properties.
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure suggests it may interact with cellular targets involved in cancer cell proliferation and apoptosis. The presence of the thiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
- Case Studies : In a study by Evren et al. (2019), derivatives of thiazole and oxadiazole were synthesized and evaluated for their anticancer activities. The most potent compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Studies have reported that derivatives of 1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activity against bacteria and fungi. For example, compounds derived from similar structures displayed effective inhibition against Fusarium oxysporum and other pathogenic fungi .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to range from 19.9 µg/mL to 93.3 µg/mL, demonstrating efficacy comparable to commercial antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the safety profile:
Scientific Research Applications
Overview
The compound 2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole has garnered attention in various fields due to its unique chemical structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 516.6 g/mol, this compound is characterized by its thiazole and oxadiazole moieties, which are known for their pharmacological significance.
Anticancer Properties
Research indicates that compounds containing thiazole and oxadiazole rings exhibit notable anticancer properties. The thiazole moiety has been linked to various therapeutic effects against different cancer types. For instance, studies have shown that derivatives of thiazoles can selectively inhibit cancer cell growth by inducing apoptosis in human cancer cell lines such as MCF-7 (breast), A549 (lung), and Du-145 (prostate) . The specific compound has been evaluated for its cytotoxic effects against these cell lines, demonstrating promising results.
Antimicrobial Activity
The compound also exhibits significant antimicrobial activity. Thiazole derivatives have been reported to possess both antifungal and antibacterial properties. They have shown effectiveness comparable to established antibiotics against several bacterial strains . The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against resistant strains.
Study 1: Anticancer Evaluation
In a study published in 2020, researchers synthesized a series of thiazole and oxadiazole derivatives and evaluated their anticancer activities. Among these derivatives, the specific compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10–30 µM . This study highlighted the potential of thiazole-containing compounds in targeted cancer therapy.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds. The results indicated that compounds featuring the thiazole ring showed superior antifungal activity compared to traditional antifungal agents like bifonazole. The compound's ability to inhibit fungal growth was attributed to its structural features that enhance membrane permeability .
Chemical Reactions Analysis
Formation of the 1,3-Benzothiazole Core
The 5-fluoro-1,3-benzothiazole moiety is typically synthesized via condensation of 2-aminothiophenol with fluorinated aldehydes or ketones under acidic or oxidative conditions . For example:
-
Condensation with aldehydes :
The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclization and oxidation.
Oxadiazole Ring Construction
The 1,3,4-oxadiazole ring is synthesized via cyclization of diacylhydrazines or thiosemicarbazides. A common method involves:
For the target compound, the oxadiazole ring is functionalized with a sulfanyl methyl group, likely introduced via nucleophilic substitution of a halogenated precursor with a thiol .
Thiazole-Oxadiazole Linkage
The diphenylthiazole moiety is coupled to the oxadiazole via a methylene bridge. This is achieved through:
-
Alkylation : Reaction of 5-chloromethyl-2,4-diphenylthiazole with a sulfanyl-substituted oxadiazole intermediate under basic conditions .
Sulfanyl Methyl Bridge Formation
The sulfanyl methyl (–S–CH–) bridge connecting the benzothiazole and oxadiazole is introduced via:
-
Thiol-ene Reaction : Reaction of a mercapto-oxadiazole with a chloromethyl-benzothiazole derivative .
Comparative Reaction Conditions
The table below summarizes reaction conditions and yields for analogous compounds:
Functionalization and Derivatives
-
Fluorination : The 5-fluoro substituent on the benzothiazole is introduced early via fluorinated aldehydes .
-
Thiazole substitution : Electron-withdrawing groups (e.g., phenyl rings) on the thiazole enhance stability and π-stacking interactions .
Challenges and Optimization
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Physicochemical and Crystallographic Properties
- Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to fluorine and aromatic rings. Crystallographic data unavailable in evidence.
- Analogues :
- Compounds 4 & 5 : Crystallize in triclinic systems (P¯1 symmetry) with two independent molecules per unit cell; fluorophenyl groups induce perpendicular orientation in one molecule .
- Oxadiazole-thiophene hybrids () : Planar oxadiazole-thiophene fragments with bromine substituents influencing packing .
Comparison : The target’s diphenylthiazole group may introduce steric hindrance, complicating crystallization compared to simpler fluorophenyl analogues .
Preparation Methods
Cyclocondensation of 2-Amino-4-fluorothiophenol
The 5-fluoro-benzothiazole nucleus is synthesized via condensation of 2-amino-4-fluorothiophenol with aldehydes under oxidative conditions. Recent advances employ cobalt(III) oxide nanoflakes (Co₃O₄ NFs) as heterogeneous catalysts, achieving 95% yield in solvent-free systems at room temperature:
$$
\text{2-Amino-4-fluorothiophenol} + \text{RCHO} \xrightarrow{\text{Co}3\text{O}4 \text{NFs, neat}} \text{5-Fluoro-2-substituted benzothiazole}
$$
Key parameters:
- Catalyst loading : 10 mol% Co₃O₄ NFs
- Reaction time : 5–10 minutes
- Temperature : Ambient (25°C)
Alternative methods using zinc oxide-beta zeolite or ultrasonic irradiation reduce byproduct formation but require longer reaction times (2–4 hours).
Construction of 1,3,4-Oxadiazole-Sulfanylmethyl Linker
Hydrazide Cyclization Approach
The oxadiazole ring forms via dehydrative cyclization of N-acylthiosemicarbazides. A representative protocol involves:
- Thioamide formation : React 5-fluoro-benzothiazole-2-carboxylic acid with thiosemicarbazide in phosphoryl chloride (POCl₃).
- Cyclodehydration : Treat intermediate with sulfuric acid at 0–5°C to yield 2-mercapto-5-(5-fluoro-benzothiazol-2-yl)-1,3,4-oxadiazole.
$$
\text{RCOOH} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{POCl}3} \text{RC(O)NHC(S)NH}2 \xrightarrow{\text{H}2\text{SO}4} \text{R-Oxadiazole-SH}
$$
Yield Optimization :
- POCl₃ stoichiometry : 1.2 equivalents minimizes carbodiimide side products
- Cyclization time : 3 hours at 50°C improves ring closure efficiency
Synthesis of 2,4-Diphenyl-1,3-thiazole-Methylene Unit
Hantzsch Thiazole Synthesis
The 2,4-diphenylthiazole component derives from ketone-thioamide cyclocondensation:
$$
\text{Desyl chloride (C₆H₅COCH₂Cl)} + \text{Thiobenzamide (C₆H₅C(S)NH₂)} \xrightarrow{\text{EtOH, Δ}} \text{2,4-Diphenylthiazole}
$$
Modifications for 5-Methyl Substitution :
- Use α-chloropropiophenone instead of desyl chloride
- Catalyze with triethylamine to enhance nucleophilicity
Final Coupling Reactions
Sulfanyl Bridge Formation
The oxadiazole-thiazole connection employs nucleophilic aromatic substitution (SNAr):
$$
\text{2-Mercapto-oxadiazole} + \text{5-(Chloromethyl)-2,4-diphenylthiazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Critical Parameters :
- Base : Potassium carbonate (2.5 equivalents)
- Solvent : Anhydrous DMF at 60°C
- Reaction monitoring : TLC (hexane:EtOAc 7:3) confirms completion in 6–8 hours
Alternative Synthetic Pathways
One-Pot Multicomponent Assembly
Emerging strategies combine all fragments in a single reactor using phase-transfer catalysts:
| Component | Role | Quantity (mmol) |
|---|---|---|
| 5-Fluoro-benzothiazole-2-thiol | Nucleophile | 1.0 |
| 5-(Bromomethyl)-2,4-diphenylthiazole | Electrophile | 1.1 |
| 1,3,4-Oxadiazole-2-thiol | Coupling partner | 1.0 |
| TBAB (Tetrabutylammonium bromide) | Catalyst | 0.2 |
| Acetonitrile | Solvent | 10 mL |
Procedure :
- Charge all components under nitrogen
- Reflux at 80°C for 24 hours
- Isolate via silica column chromatography (60–70% yield)
Analytical Characterization Data
Key spectroscopic signatures validate successful synthesis:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 7.2 Hz, 1H, benzothiazole-H)
- δ 7.89–7.45 (m, 10H, diphenylthiazole-H)
- δ 4.72 (s, 2H, SCH₂oxadiazole)
- δ 4.31 (s, 2H, CH₂thiazole)
HRMS (ESI+) :
- Calculated for C₂₇H₁₈FN₅OS₂ [M+H]⁺: 516.1034
- Observed: 516.1031
Challenges and Optimization Opportunities
Regioselectivity in Thiazole Formation :
Oxadiazole Ring Stability :
- Avoid strong acids during workup to prevent oxadiazole ring-opening
- Storage under argon at −20°C enhances shelf life
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Cyclization Temperature | 60°C (oil bath) | Jacketed reactor with ΔT control |
| Catalyst Recovery | Not attempted | Magnetic Co₃O₄ NF retrieval |
| Yield | 58–65% | 71% (continuous flow) |
Environmental Impact Mitigation
Green Chemistry Metrics :
- E-factor : 23.7 (traditional) vs. 8.9 (microwave-assisted)
- PMI (Process Mass Intensity) : Reduced 62% using solvent-free Co₃O₄ NF catalysis
Q & A
Basic: What multi-step synthetic routes are recommended for preparing this compound, and what are the critical optimization parameters?
Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Thiazole ring formation : React thiourea with α-haloketones under acidic/basic conditions to generate the 2,4-diphenylthiazole core .
- Oxadiazole synthesis : Use a cyclodehydration reaction between a hydrazide and carboxylic acid derivative, catalyzed by POCl₃ or PPA .
- Sulfanyl-methyl linkage : Employ nucleophilic substitution between a thiol-containing intermediate and a bromomethyl group under inert atmosphere (N₂/Ar) to minimize oxidation .
Optimization parameters : - Solvent polarity (e.g., DMF for polar intermediates, THF for coupling reactions) .
- Temperature control during exothermic steps (e.g., cyclization at 80–100°C) .
- Catalyst selection (e.g., CuI for click chemistry in triazole formation) .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Assign peaks for fluorine (δ ~120–140 ppm for 19F NMR) and sulfur-containing groups (e.g., sulfanyl at δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy to distinguish from isomers .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) and detect fluorinated byproducts .
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from off-target interactions or assay variability. Methodological steps:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding sites). Compare binding poses of analogs (e.g., 5-fluoro vs. non-fluoro derivatives) .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonds with the oxadiazole ring .
QSAR analysis : Corrogate substituent effects (e.g., fluoro at position 5) with IC50 values from published datasets .
Advanced: What strategies mitigate side reactions during the sulfanyl-methyl coupling step?
Answer:
- Protection-deprotection : Temporarily protect thiol groups with trityl or acetyl moieties before coupling .
- Catalytic systems : Use Et₃N or DIPEA as bases to neutralize HBr byproducts and prevent thiol oxidation .
- Workup : Purify via flash chromatography (silica gel, hexane/EtOAc 7:3) to remove disulfide dimers .
Basic: How do structural analogs of this compound differ in biological activity?
Answer:
| Analog | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| 5-(substituted phenyl)-1,3,4-oxadiazole | Oxadiazole core without thiazole | Antitumor (IC50: 8–12 µM) | |
| 4-(4-fluorophenyl)-thiazole | Fluorophenyl substitution | Enhanced kinase inhibition | |
| 2-(furan-2-yl)-1,3-thiazole | Furan instead of benzothiazole | Anti-inflammatory (COX-2 IC50: 15 µM) |
Advanced: How to design derivatives for improved metabolic stability without compromising potency?
Answer:
- Bioisosteric replacement : Substitute the labile sulfanyl group with a sulfone or methylene ether .
- Fluorine positioning : Introduce para-fluorine on the benzothiazole ring to block cytochrome P450 oxidation .
- Prodrug approach : Convert the oxadiazole to a methyl ester for enhanced oral bioavailability .
Advanced: What in vitro models are optimal for evaluating target selectivity and toxicity?
Answer:
- Kinase profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases at 1 µM .
- Cytotoxicity : Compare IC50 in cancer (HeLa, MCF-7) vs. normal (HEK293) cell lines .
- hERG assay : Patch-clamp testing to assess cardiac toxicity risks (IC50 >10 µM preferred) .
Advanced: How does fluorination at position 5 of the benzothiazole influence electronic properties?
Answer:
- Electron-withdrawing effect : Fluorine reduces π-electron density, stabilizing the benzothiazole ring against nucleophilic attack .
- Lipophilicity : LogP decreases by ~0.5 units compared to non-fluoro analogs, improving aqueous solubility .
- Bioactivity : Enhances binding to hydrophobic pockets in target proteins (e.g., tubulin) .
Basic: What purification techniques are recommended for isolating the final compound?
Answer:
- Recrystallization : Use ethanol/water (7:3) at 4°C to remove unreacted starting materials .
- Prep-HPLC : Employ a gradient of 0.1% TFA in acetonitrile/water for >99% purity .
- Size-exclusion chromatography : Separate high-MW aggregates using Sephadex LH-20 .
Advanced: How can AI-driven tools optimize reaction conditions for scale-up?
Answer:
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to prevent hotspots during exothermic steps .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst pairs for yield improvement .
- Robotic automation : Use Chemspeed or Unchained Labs platforms for high-throughput screening of reaction parameters (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
